4-methanesulfonylthiophene-3-carbonitrile
Description
Contextualization within Thiophene (B33073) Heterocyclic Chemistry
The thiophene ring is a five-membered aromatic heterocycle containing a single sulfur atom. It is a cornerstone of heterocyclic chemistry and is considered a "privileged" scaffold in medicinal chemistry due to its widespread presence in pharmacologically active molecules. quimicaorganica.orgnih.govcognizancejournal.com Discovered as a contaminant in benzene (B151609), thiophene shares a remarkable similarity in physicochemical properties with the benzene ring, a concept known as bioisosterism. chemicalbook.comnih.gov This allows the thiophene nucleus to be used as a replacement for benzene rings in drug candidates to modulate properties like solubility, metabolism, and receptor-binding interactions. nih.gov
Thiophene and its derivatives are integral components in a multitude of approved drugs across various therapeutic areas, including cardiovascular, anti-inflammatory, and neurological indications. quimicaorganica.orgcognizancejournal.com The sulfur atom in the ring can participate in hydrogen bonding, enhancing drug-receptor interactions, and the ring's planarity can be crucial for binding to target proteins. nih.gov The thiophene nucleus is stable but also amenable to a wide range of chemical modifications through well-established synthetic methods like the Paal-Knorr, Gewald, and Fiesselmann syntheses. pharmaguideline.comorganic-chemistry.orgwikipedia.orgwikipedia.org This synthetic accessibility allows chemists to create diverse libraries of substituted thiophenes for screening and lead optimization. derpharmachemica.com Therefore, 4-methanesulfonylthiophene-3-carbonitrile is built upon a scaffold that is both biologically validated and synthetically versatile.
Significance of Organosulfur and Nitrile Functional Groups in Molecular Design
The specific substitution pattern of this compound, with a sulfone at the 4-position and a nitrile at the 3-position, is critical to its chemical character and potential utility. Both organosulfur and nitrile groups are highly valued in modern molecular design for their ability to fine-tune a molecule's properties.
The methanesulfonyl group (a type of sulfone) is a powerful electron-withdrawing group and a hydrogen bond acceptor. nih.gov In medicinal chemistry, the inclusion of a sulfone moiety can significantly impact a compound's polarity, solubility, and metabolic stability. nih.gov Sulfones are found in numerous FDA-approved drugs and are recognized for their chemical stability and their role in forming key interactions with biological targets. nih.gov Their presence can modulate the electronic character of the thiophene ring, influencing its reactivity and the acidity of adjacent protons.
The nitrile (cyano) group is a versatile and valuable functional group in drug discovery and materials science. nih.gov It is a strong dipole and can act as a hydrogen bond acceptor, often serving as a bioisostere for carbonyl groups. arkat-usa.org In drug design, introducing a nitrile can enhance binding affinity to target proteins, block sites of metabolic degradation, and improve pharmacokinetic profiles. arkat-usa.org Beyond its role in molecular recognition, the nitrile group is a key synthetic intermediate, readily convertible into other functional groups such as amines, carboxylic acids, and amides, providing a gateway for further molecular elaboration. nih.gov
The combination of a potent electron-withdrawing sulfone and a polar, synthetically versatile nitrile on the thiophene core creates a unique electronic and functional environment, making this compound a molecule of significant academic interest.
Overview of Research Trajectories and Academic Importance
While specific, published research focusing exclusively on this compound is not extensively documented, its academic importance can be inferred from the established roles of its components. The molecule represents a valuable building block for the synthesis of more complex chemical entities. Its polysubstituted nature makes it a candidate for investigation in several key research areas.
In Medicinal Chemistry: The structural motif of a substituted thiophene is prevalent in kinase inhibitors, a major class of anticancer drugs. ed.ac.uknih.govmrc.ac.uk The functional groups on this compound provide multiple points for interaction with protein active sites, making it a potential scaffold for the design of novel enzyme inhibitors. The nitrile group, in particular, is known to form covalent or strong polar interactions with residues like cysteine or serine in enzyme active sites.
In Materials Science: Thiophene-based molecules are fundamental units in the construction of organic semiconductors, polymers, and dyes. bohrium.com The strong electronic effects of the methanesulfonyl and nitrile groups can be exploited to tune the optical and electronic properties of materials derived from this scaffold. The nitrile group can also be used to attach the molecule to surfaces or to polymerize into larger conjugated systems.
The academic value of this compound lies in its potential as a versatile starting material. Its synthesis provides a platform for exploring new chemical reactions and for building libraries of novel compounds for biological screening or materials testing.
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 4-(methylsulfonyl)thiophene-3-carbonitrile |
| CAS Number | 2503209-22-9 |
| Molecular Formula | C₆H₅NO₂S₂ |
| Canonical SMILES | CS(=O)(=O)C1=CSC=C1C#N |
| InChIKey | KZFYRZNEKFADRL-UHFFFAOYSA-N |
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Weight | 187.24 g/mol |
| Monoisotopic Mass | 186.97617 Da |
| Topological Polar Surface Area | 94.6 Ų |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Complexity | 281 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfonylthiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S2/c1-11(8,9)6-4-10-3-5(6)2-7/h3-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFYRZNEKFADRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CSC=C1C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 Methanesulfonylthiophene 3 Carbonitrile
Foundational Synthetic Pathways and Precursors
The construction of the 4-methanesulfonylthiophene-3-carbonitrile molecule can be approached by first assembling the core thiophene (B33073) ring and then introducing the functional groups, or by using precursors that already contain one or more of the required functionalities.
Synthesis of the Thiophene Core
The formation of the thiophene ring is the cornerstone of the synthesis. Several classical methods are available for creating substituted thiophenes, with the choice depending on the availability of starting materials and the desired substitution pattern.
One of the most versatile methods for synthesizing highly substituted thiophenes is the Gewald aminothiophene synthesis . This reaction involves the base-catalyzed condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur. pharmaguideline.com For the target molecule, a key precursor could be a 2-aminothiophene-3-carbonitrile, which can be subsequently modified.
Another foundational method is the Paal-Knorr thiophene synthesis , which involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. organic-chemistry.orgwikipedia.org This method is robust for producing a variety of substituted thiophenes. pharmaguideline.comorganic-chemistry.org
The Fiesselmann thiophene synthesis offers an alternative route, reacting α-keto esters with thiourea (B124793) or other sulfur sources to create thiophene derivatives with ester or carbonyl functionalities. These can then be further elaborated to introduce the required carbonitrile and methanesulfonyl groups.
| Method | Precursors | Key Reagent | Advantages | Disadvantages |
|---|---|---|---|---|
| Gewald Synthesis | Ketone/Aldehyde, Active Methylene (B1212753) Nitrile | Elemental Sulfur, Base | High functional group tolerance; directly yields 2-aminothiophenes. pharmaguideline.com | Requires subsequent modification (e.g., deamination) for certain substitution patterns. |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound | P₄S₁₀, Lawesson's Reagent | Well-established and reliable for substituted thiophenes. organic-chemistry.orgwikipedia.org | Requires access to specific 1,4-dicarbonyl precursors; can generate toxic H₂S. organic-chemistry.org |
| Fiesselmann Synthesis | α-Keto esters, Thio-reagents | Thiourea, etc. | Useful for preparing thiophenes with ester/carbonyl groups. | May require multiple steps to achieve the target functionalization. |
Introduction and Functionalization of the Carbonitrile Group
The carbonitrile group is a key feature of the target molecule. Its introduction can be achieved either during the ring formation or by functionalizing a pre-existing thiophene ring.
A direct approach is to use a starting material that already contains the nitrile functionality. As mentioned, the Gewald reaction often employs an active methylene nitrile (e.g., malononitrile (B47326) or cyanoacetamide), which directly incorporates the cyano group at the 3-position of the resulting 2-aminothiophene.
Alternatively, the nitrile group can be introduced onto a pre-formed thiophene ring through several methods:
Dehydration of a Primary Amide : A thiophene-3-carboxamide (B1338676) can be dehydrated to the corresponding carbonitrile. Common dehydrating agents include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or phosphorus pentoxide (P₂O₅). pressbooks.publibretexts.org This is a general method not limited by steric hindrance. pressbooks.pub
Nucleophilic Substitution : The reaction of a 3-halothiophene with a cyanide salt, such as copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction, can yield the desired nitrile. More modern approaches may use palladium catalysts with sources like zinc cyanide. researchgate.net
From a Grignard Reagent : The reaction of a thienyl Grignard reagent with a cyanating agent can also install the nitrile group.
| Method | Thiophene Precursor | Key Reagents | Notes |
|---|---|---|---|
| Amide Dehydration | Thiophene-3-carboxamide | SOCl₂, POCl₃, P₂O₅ | A versatile and common laboratory method. pressbooks.pub |
| Rosenmund-von Braun | 3-Halothiophene (Br, I) | CuCN or Pd catalyst/Zn(CN)₂ | Classic method, though can require harsh conditions. Palladium catalysis offers milder alternatives. researchgate.net |
| SN2 Reaction | Alkyl halide (on a side chain) | NaCN, KCN | Applicable for introducing a nitrile on a side chain, not directly on the aromatic ring. pressbooks.pub |
Introduction and Functionalization of the Methanesulfonyl Group
The methanesulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group typically installed by the oxidation of a corresponding methylthioether (-SCH₃). Therefore, the synthetic strategy usually involves two steps: the introduction of the methylthio group, followed by its oxidation.
Step 1: Introduction of the Methylthio Group The methylthio group can be introduced at the 4-position of the thiophene ring via several routes:
Reaction of an Organometallic Intermediate : A 4-lithiothiophene or 4-thienylmagnesium halide (Grignard reagent) can be generated by deprotonation or metal-halogen exchange. Subsequent reaction with dimethyl disulfide (CH₃SSCH₃) introduces the methylthio group.
Nucleophilic Aromatic Substitution : If the thiophene ring is sufficiently activated by other electron-withdrawing groups, a 4-halothiophene might undergo nucleophilic substitution with sodium thiomethoxide (NaSCH₃).
Step 2: Oxidation to the Methanesulfonyl Group The oxidation of the methylthioether to the methanesulfonyl group is a reliable transformation. The sulfide (B99878) can be oxidized first to a sulfoxide (B87167) and then to the sulfone. A variety of oxidizing agents can accomplish this transformation, often in a controlled manner.
Common oxidizing agents include:
Peroxy acids : meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose.
Potassium peroxymonosulfate : Commercially available as Oxone®, it is an effective and environmentally friendly oxidizing agent.
Hydrogen peroxide (H₂O₂) : Often used with a metal catalyst, such as a tungsten-based catalyst.
The choice of oxidant and reaction conditions can be tuned to avoid over-oxidation or side reactions with other functional groups on the thiophene ring.
Advanced Synthetic Approaches
Modern synthetic organic chemistry offers powerful tools for the construction of complex molecules, including advanced catalytic methods that provide high efficiency and selectivity.
Metal-Catalyzed Cross-Coupling Reactions for Thiophene Functionalization
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions are invaluable for functionalizing the thiophene ring. nih.gov
Suzuki Coupling : This palladium-catalyzed reaction couples an organoboron compound (boronic acid or ester) with an organohalide. nih.gov A potential strategy for the target molecule could involve coupling a 4-halothiophene-3-carbonitrile with a methylthio-containing boronic acid, followed by oxidation. Alternatively, a 3-cyano-4-(pinacolato)boronothiophene could be coupled with a methanesulfonyl-containing partner. The Suzuki reaction is known for its good functional group tolerance. nih.gov
Stille Coupling : This reaction involves the palladium-catalyzed coupling of an organotin compound with an organohalide. nih.gov It is also highly versatile and tolerant of many functional groups, including nitriles. nih.gov
Kumada Coupling : This reaction utilizes a Grignard reagent and an organohalide, typically with a nickel or palladium catalyst. rsc.orgnih.gov While powerful, the high reactivity of Grignard reagents can limit its compatibility with sensitive functional groups like nitriles unless protective measures are taken. nih.gov
Direct C-H Functionalization : A more recent and atom-economical approach involves the direct functionalization of C-H bonds. Palladium-catalyzed direct arylation or heteroarylation can be used to form C-C bonds at specific positions on the thiophene ring without the need for pre-functionalization (e.g., halogenation or metallation). researchgate.netrsc.org This could potentially be used to build the substituted thiophene framework in a more streamlined fashion.
| Reaction | Coupling Partners | Catalyst | Key Features |
|---|---|---|---|
| Suzuki | Organoboron + Organohalide | Palladium | Excellent functional group tolerance, commercially available reagents. nih.gov |
| Stille | Organotin + Organohalide | Palladium | Mild conditions, tolerant of nitriles, esters, etc. nih.gov |
| Kumada | Grignard Reagent + Organohalide | Nickel or Palladium | High reactivity, but less tolerant of sensitive functional groups. nih.gov |
| C-H Functionalization | Thiophene C-H bond + Organohalide | Palladium | High atom economy, avoids pre-functionalization steps. rsc.org |
Organocatalytic Transformations
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful field, particularly for asymmetric synthesis. researchgate.net While much of the research on organocatalytic functionalization of thiophenes has focused on asymmetric dearomatization or the synthesis of chiral tetrahydrothiophenes, the principles can be applied to the construction of precursors for the target molecule. rsc.orgresearchgate.net
For instance, organocatalytic Michael addition reactions can be used to construct the carbon backbone required for a subsequent thiophene ring-closing reaction. metu.edu.tr A bifunctional organocatalyst could facilitate the conjugate addition of a sulfur-containing nucleophile to an α,β-unsaturated nitrile, creating a key intermediate for cyclization into a highly functionalized tetrahydrothiophene. metu.edu.tr This saturated precursor could then be aromatized in a subsequent step to yield the desired thiophene core.
While direct organocatalytic functionalization of the aromatic thiophene ring is less common due to its high resonance stability, these methods are highly valuable for creating complex acyclic precursors with precise stereochemistry, which can then be converted into the target heterocycle. rsc.org
Multicomponent Reactions (MCRs) for Scaffold Assembly
Multicomponent reactions (MCRs), which involve combining three or more reactants in a single step to form a product containing substantial parts of all components, offer a highly efficient route to complex molecules. nih.gov These reactions are advantageous in terms of step economy, time, and waste reduction. For the synthesis of thiophene scaffolds, several MCRs are particularly relevant.
The Gewald reaction is a classic and versatile MCR for the synthesis of 2-aminothiophenes. derpharmachemica.com This reaction typically involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. derpharmachemica.com While the direct product is a 2-aminothiophene, this scaffold serves as a versatile intermediate that can be further modified to introduce the desired substituents for this compound. The amino group can be removed or replaced, and functionalization at the 4-position can be achieved through subsequent reactions.
Modern advancements have led to the development of novel MCRs that can provide more direct access to polysubstituted thiophenes. Strategic MCRs can connect multiple building blocks, such as α-halo- or α-methylene ketones, active methylene nitriles (like malononitrile or cyanoacetamide), and a sulfur source. researchgate.net For instance, a one-pot, three-component reaction of aromatic aldehydes, benzenesulfonylacetonitrile, and other reagents has been used to synthesize related sulfone-containing heterocyclic systems. researchgate.net A plausible MCR strategy for the this compound scaffold could involve the reaction of a precursor containing the methanesulfonyl group, a dicarbonyl compound, and a source of the cyanomethylidene group.
Below is a table summarizing potential MCR strategies for substituted thiophene synthesis.
| MCR Type | Reactants | Potential Product Scaffold | Reference |
| Gewald Reaction | Ketone/Aldehyde, Active Methylene Nitrile, Elemental Sulfur | Polysubstituted 2-Aminothiophene | derpharmachemica.com |
| Three-Component Cyclization | o-Halogenated Benzaldehyde, 2-Methylquinolines, Sulfur Powder | 3-Hydroxybenzo[b]thiophene | researchgate.net |
| Palladium-Catalyzed MCR | 1-(2-(Methylthio)phenyl)prop-2-yn-1-ols, Carbon Monoxide, Alcohol | Benzothiophene-2-acetic esters | researchgate.net |
| Tf₂O-mediated MCR | 1,3-Diketones, Electrophilic Sulfur Sources, Sulfonamides | Tetrasubstituted Alkenes (including thiophene derivatives) | rsc.org |
Stereoselective Synthesis and Chiral Resolution Techniques
While this compound itself is an achiral molecule, stereoselective synthesis and chiral resolution are crucial concepts when considering its derivatives or analogues that may possess chiral centers. Chirality is a key factor in pharmacology, as different enantiomers of a drug can have vastly different biological activities. rsc.org
Stereoselective Synthesis: Stereoselective synthesis aims to produce a specific stereoisomer of a product. In the context of thiophene chemistry, this can be relevant in cases of atropisomerism, where restricted rotation around a single bond creates stable, non-superimposable conformers. This is often observed in sterically hindered biaryl compounds, including bithiophene derivatives. carewellpharma.in Although not directly applicable to the monomeric target compound, synthetic routes proceeding through chiral intermediates or utilizing chiral auxiliaries would fall under this category. For example, an asymmetric synthesis could be employed to control the stereochemistry of a substituent introduced onto the thiophene ring in a related chiral molecule.
Chiral Resolution Techniques: When a synthesis produces a racemic mixture (an equal mix of enantiomers), chiral resolution is required to separate them. wikipedia.org Several methods are available for resolving racemic mixtures of thiophene derivatives.
Crystallization of Diastereomeric Salts: This is a common method where the racemic mixture is reacted with a single enantiomer of a chiral resolving agent (e.g., tartaric acid or brucine) to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomers. wikipedia.org
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. mdpi.com This method has been successfully applied to resolve atropisomeric C₂-symmetry chiral monomers based on a 3,3′-bithiophene core. mdpi.com The separation relies on the differential interactions between the enantiomers and the chiral surface of the CSP.
Cocrystallization Methods: This emerging technique involves forming cocrystals of the racemic compound with a chiral coformer. The separation can be achieved through the formation of diastereomeric cocrystal pairs or by preferential crystallization of a cocrystal containing only one of the enantiomers. rsc.org
These techniques are fundamental for obtaining enantiopure compounds in the broader class of thiophene-based molecules, which is essential for evaluating their specific biological functions. nih.gov
Green Chemistry Principles in the Synthesis of this compound
Green chemistry focuses on designing chemical products and processes that minimize the use and generation of hazardous substances. yale.edu Applying these principles to the synthesis of this compound can lead to more environmentally sustainable and efficient manufacturing processes. nih.gov
Key green chemistry principles applicable to thiophene synthesis include:
Use of Safer Solvents: Traditional organic syntheses often use hazardous and volatile solvents. Green approaches prioritize the use of environmentally benign solvents like water or ethanol (B145695). nih.gov For example, a copper-mediated cyclization for preparing halogenated thiophenes was successfully performed in ethanol, eliminating the need for toxic halogenated solvents. nih.gov
Energy Efficiency: Microwave-assisted organic synthesis (MAOS) is a technique that can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. derpharmachemica.comeurekaselect.com This has been demonstrated in the application of the Gewald reaction. derpharmachemica.com Conducting reactions at ambient temperature and pressure whenever possible also contributes to energy efficiency. yale.edu
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents because catalysts are used in small amounts and can be recycled, reducing waste. yale.edu Palladium-catalyzed reactions, for instance, are used to efficiently form substituted thiophenes from readily available precursors. nih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. yale.edu MCRs are inherently atom-economical as they combine multiple reactants into a single product with few or no byproducts.
Use of Renewable Feedstocks: While not always feasible for complex heterocycles, this principle encourages the use of raw materials derived from renewable sources. yale.edu
The table below outlines how green chemistry principles can be applied to the synthesis of the target compound.
| Green Chemistry Principle | Application in Thiophene Synthesis | Potential Benefit | Reference |
| Safer Solvents | Replacing halogenated solvents with ethanol or water | Reduced toxicity and environmental impact | nih.gov |
| Design for Energy Efficiency | Employing microwave-assisted synthesis | Drastically reduced reaction times and energy usage | derpharmachemica.comeurekaselect.com |
| Catalysis | Using transition metal catalysts (e.g., Pd, Cu) or biocatalysts | Minimized waste, increased reaction efficiency, potential for recycling | yale.edunih.gov |
| Atom Economy | Utilizing multicomponent reactions (MCRs) | High synthetic efficiency, reduced byproduct formation | nih.govyale.edu |
| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps | Fewer reaction steps, less reagent use, and waste generation | yale.edu |
By integrating these strategies, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally friendly.
Reactivity Profiles and Mechanistic Investigations of 4 Methanesulfonylthiophene 3 Carbonitrile
Reactions Involving the Thiophene (B33073) Ring System
The thiophene ring in 4-methanesulfonylthiophene-3-carbonitrile is profoundly influenced by the two potent electron-withdrawing groups attached to it. The methanesulfonyl (-SO₂CH₃) and carbonitrile (-CN) groups significantly reduce the electron density of the aromatic system, a factor that is paramount in determining its reaction pathways.
Electrophilic aromatic substitution (EAS) is a hallmark reaction of many aromatic compounds, including thiophene, which is generally more reactive than benzene (B151609). However, the presence of strong deactivating groups such as methanesulfonyl and cyano drastically diminishes the nucleophilicity of the thiophene ring in this compound. These groups withdraw electron density through both inductive and resonance effects, making the ring significantly less reactive towards electrophiles.
Consequently, forcing conditions, such as high temperatures and the use of potent electrophiles with strong Lewis acid catalysts, would be required to induce electrophilic substitution. The substitution pattern is directed by the existing substituents. The methanesulfonyl group is a meta-director, while the cyano group also directs incoming electrophiles to the meta position. In this specific molecule, the only available positions for substitution are C-2 and C-5. Both substituents would deactivate these positions, with the C-5 position being relatively less deactivated than the C-2 position, which is adjacent to the cyano group. Therefore, if an electrophilic substitution were to occur, it would be predicted to take place at the C-5 position, though likely with low efficiency.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Predicted Reactivity | Rationale |
|---|---|---|
| C-2 | Highly Deactivated | Adjacent to the strongly electron-withdrawing cyano group. |
The electron-deficient nature of the thiophene ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr). The methanesulfonyl group, in particular, is a powerful activating group for SNAr and can also function as a leaving group. SNAr reactions on thiophene rings are well-documented, especially when activated by electron-withdrawing groups. nih.gov
Computational studies on similar systems, such as 2-methoxy-3-X-5-nitrothiophenes (where X can be -CN or -SO₂CH₃), indicate that these reactions typically proceed through a stepwise addition-elimination mechanism. nih.gov In this mechanism, the nucleophile first attacks the carbon atom bearing a suitable leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.
For this compound, a nucleophile could potentially attack the C-4 position, leading to the displacement of the methanesulfonyl group. The presence of the cyano group at the C-3 position would help to stabilize the negative charge of the Meisenheimer intermediate through resonance.
Table 2: Potential Nucleophilic Aromatic Substitution Reaction
| Reactant | Nucleophile | Potential Leaving Group | Predicted Product |
|---|
Transformations of the Carbonitrile Moiety
The carbonitrile group is a versatile functional group that can undergo a variety of chemical transformations.
The carbonitrile group can be hydrolyzed to a carboxylic acid or a primary amide under acidic or basic conditions. libretexts.orglibretexts.org
Acidic Hydrolysis : Heating this compound with a strong aqueous acid, such as hydrochloric acid, would lead to the formation of 4-methanesulfonylthiophene-3-carboxylic acid and an ammonium salt. libretexts.org The reaction proceeds via the initial formation of an amide, which is then further hydrolyzed.
Alkaline Hydrolysis : Treatment with a hot aqueous solution of a base, like sodium hydroxide, would initially produce the sodium salt of the carboxylic acid (sodium 4-methanesulfonylthiophene-3-carboxylate) and ammonia gas. libretexts.org Subsequent acidification of the reaction mixture would yield the free carboxylic acid. libretexts.org
Partial hydrolysis to form 4-methanesulfonylthiophene-3-carboxamide can sometimes be achieved under milder or more controlled conditions.
The carbonitrile group is readily susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Palladium or Nickel) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) would reduce the nitrile to a primary amine, yielding (4-methanesulfonylthiophen-3-yl)methanamine.
The carbonitrile group can also participate as a dipolarophile in cycloaddition reactions. For instance, it can react with azides to form tetrazoles, a class of heterocyclic compounds. This reaction, often catalyzed by zinc salts, would convert this compound into 3-(1H-tetrazol-5-yl)-4-methanesulfonylthiophene. sciforum.net
Transformations of the Methanesulfonyl Moiety
The methanesulfonyl group is generally robust and chemically stable. However, as mentioned in section 3.1.2, it can function as a leaving group in SNAr reactions when attached to a sufficiently electron-deficient aromatic ring.
Another significant reaction pathway for thiophenes bearing a sulfonyl group is their participation in Diels-Alder reactions. Thiophene-S,S-dioxides can act as dienes in [4+2] cycloaddition reactions. chempedia.infonih.gov The reaction typically proceeds with a suitable dienophile, and the initial cycloadduct often undergoes spontaneous extrusion of sulfur dioxide (SO₂) to form a new six-membered aromatic ring. rsc.orgstackexchange.com For this compound, this would involve a reaction across the C-2 and C-5 positions of the thiophene ring, followed by the elimination of SO₂. This provides a synthetic route to substituted benzene derivatives.
Table 3: Potential Diels-Alder Reaction of this compound
| Diene | Dienophile | Intermediate | Final Product (after SO₂ extrusion) |
|---|
Oxidative and Reductive Modifications
No specific studies detailing the oxidative or reductive modifications of this compound have been identified. In a general context, the thiophene ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones at the thiophene sulfur, potentially leading to ring-opening or other subsequent reactions. However, the presence of a strongly electron-withdrawing methanesulfonyl group would likely render the thiophene ring less susceptible to electrophilic attack, including oxidation, compared to unsubstituted thiophene.
Regarding reduction, the cyano group could potentially be reduced to an aminomethyl group using various reducing agents such as lithium aluminum hydride or catalytic hydrogenation. The methanesulfonyl group is generally stable to many reducing conditions, but under harsh conditions, C-S bond cleavage could occur. The thiophene ring itself can be susceptible to reductive desulfurization using reagents like Raney nickel.
Role as a Leaving Group or Activating Group
The methanesulfonyl group (-SO₂CH₃) is a potent electron-withdrawing group. Its presence on the thiophene ring is expected to significantly influence the electron density distribution of the aromatic system. This strong electron-withdrawing nature deactivates the thiophene ring towards electrophilic aromatic substitution reactions. Conversely, it would activate the ring towards nucleophilic aromatic substitution (SₙAr).
The methanesulfonyl group can act as a leaving group in SₙAr reactions, particularly if positioned at a location that can stabilize the intermediate Meisenheimer complex. For this compound, a nucleophile could potentially attack the carbon atom bearing the sulfonyl group, leading to its displacement. The viability of this process would depend on the nature of the nucleophile and the reaction conditions. The cyano group also contributes to the activation of the ring for nucleophilic attack.
Cycloaddition and Rearrangement Reactions Involving the Entire Scaffold
There is no specific information in the reviewed literature regarding the participation of this compound in cycloaddition or rearrangement reactions. Thiophenes can, in some cases, participate as the diene component in Diels-Alder reactions, often requiring activation or specific reaction conditions. The electron-deficient nature of the thiophene ring in the target molecule, due to the two withdrawing groups, might make it a poor diene but potentially a dienophile in reactions with electron-rich dienes.
Rearrangement reactions of substituted thiophenes are known but are highly dependent on the substituents and reaction conditions. No specific rearrangement pathways for this compound have been documented.
Kinetic and Thermodynamic Aspects of Reactivity
The absence of specific experimental studies on this compound means that no kinetic or thermodynamic data for its reactions are available. Such data would be essential for a quantitative understanding of its reactivity, including reaction rates, activation energies, and equilibrium constants for any of its potential transformations. Theoretical studies employing computational chemistry could provide insights into these aspects, but no such studies were identified in the public domain.
Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
High-resolution NMR spectroscopy is an indispensable tool for determining the precise atomic connectivity and electronic environment of nuclei within a molecule. For 4-methanesulfonylthiophene-3-carbonitrile, a combination of one-dimensional and multi-dimensional NMR techniques would provide a complete structural assignment.
Multi-Dimensional NMR Techniques (e.g., 2D NMR, Solid-State NMR)
Two-dimensional (2D) NMR experiments are essential for resolving complex spectral overlaps and establishing through-bond and through-space correlations between nuclei. For this compound, several 2D NMR techniques would be particularly informative:
Correlation Spectroscopy (COSY): A homonuclear correlation experiment that reveals proton-proton (¹H-¹H) couplings. In this molecule, a cross-peak would be expected between the two protons on the thiophene (B33073) ring, confirming their adjacent positions.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon-hydrogen (¹³C-¹H) pairs. It would be used to assign the carbon signals of the thiophene ring and the methyl group to their corresponding attached protons.
Heteronuclear Multiple Bond Correlation (HMBC): This technique identifies longer-range couplings between carbon and hydrogen atoms (typically 2-3 bonds). Key HMBC correlations for this compound would include:
Correlations from the thiophene protons to the quaternary carbons of the thiophene ring, the nitrile carbon, and the carbon bearing the sulfonyl group.
Correlations from the methyl protons to the carbon of the sulfonyl group.
Solid-State NMR (SSNMR) could be employed to study the compound in its crystalline form. This would provide insights into the molecular conformation and packing in the solid state, which can differ from the solution state.
NMR Chemical Shift Prediction and Analysis
The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Based on the known effects of substituents on the thiophene ring, the following chemical shifts can be predicted for this compound in a standard deuterated solvent like CDCl₃.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-2 | 8.1 - 8.3 | - |
| H-5 | 7.5 - 7.7 | - |
| CH₃ | 3.1 - 3.3 | 44 - 46 |
| C-2 | - | 135 - 138 |
| C-3 | - | 110 - 113 |
| C-4 | - | 145 - 148 |
| C-5 | - | 128 - 131 |
Note: These are predicted values and may vary slightly from experimental results.
Advanced Mass Spectrometry Techniques for Molecular and Fragment Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which aids in structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
HRMS is crucial for determining the exact mass of the molecular ion, which in turn allows for the calculation of its elemental formula with high confidence. For this compound (C₆H₅NO₂S₂), the expected exact masses for various adducts are listed below.
Predicted HRMS Data
| Adduct | Molecular Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₆H₆NO₂S₂]⁺ | 188.9834 |
| [M+Na]⁺ | [C₆H₅NNaO₂S₂]⁺ | 210.9654 |
| [M+K]⁺ | [C₆H₅KNO₂S₂]⁺ | 226.9393 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (usually the molecular ion) to generate a characteristic fragmentation pattern. A plausible fragmentation pathway for protonated this compound would likely involve the following steps:
Loss of the methyl group: Cleavage of the S-CH₃ bond to yield a stable sulfonyl cation.
Loss of sulfur dioxide: Elimination of SO₂ from the sulfonyl group.
Cleavage of the thiophene ring: Fragmentation of the heterocyclic ring system, which can occur through various pathways.
These fragmentation patterns provide a "fingerprint" that can be used to identify the compound and distinguish it from isomers.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also be used to study its conformational properties. The key vibrational modes for this compound are predicted below.
Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| Nitrile (C≡N) | Stretching | 2220 - 2240 (strong) | 2220 - 2240 (strong) |
| Sulfonyl (SO₂) | Asymmetric Stretching | 1300 - 1350 (strong) | 1300 - 1350 (weak) |
| Sulfonyl (SO₂) | Symmetric Stretching | 1140 - 1160 (strong) | 1140 - 1160 (strong) |
| Thiophene Ring | C=C Stretching | 1500 - 1600 (medium) | 1500 - 1600 (strong) |
| Thiophene Ring | C-H Stretching | 3050 - 3150 (medium) | 3050 - 3150 (strong) |
The nitrile stretch is expected to be a sharp and intense band in both IR and Raman spectra. The sulfonyl group will show two characteristic strong stretching bands in the IR spectrum. The thiophene ring vibrations will contribute to the fingerprint region of the spectra.
Electronic Absorption and Emission Spectroscopy for Electronic Structure Insights
Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are powerful tools for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher-energy excited state. The energy of the absorbed light corresponds to the energy gap between these states.
For a compound like this compound, the electronic structure is heavily influenced by the π-conjugated thiophene ring and the attached electron-withdrawing nitrile (-CN) and methanesulfonyl (-SO₂CH₃) groups. These substituents are expected to modulate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Theoretical studies on similar aromatic nitriles and sulfones often involve Density Functional Theory (DFT) to predict these electronic properties. nih.govresearchgate.net
An experimental UV-Vis absorption spectrum for this compound would likely reveal characteristic absorption bands corresponding to π → π* transitions within the aromatic system. The position of the maximum absorption wavelength (λ_max) provides critical information about the HOMO-LUMO gap. A smaller energy gap typically results in a bathochromic (red) shift to a longer λ_max. Solvatochromism studies, where spectra are recorded in solvents of varying polarity, can further elucidate the nature of the ground and excited states.
Emission spectroscopy would measure the light emitted as the molecule relaxes from an excited state back to the ground state. The presence and characteristics of a fluorescence signal would provide information on the nature of the lowest excited state and the efficiency of radiative relaxation pathways.
Table 1: Illustrative Electronic Absorption Data for a Substituted Thiophene Derivative This table presents hypothetical data based on typical values for analogous compounds to illustrate the format, as specific experimental data for this compound is not publicly available.
| Solvent | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Emission Maximum (λem, nm) |
|---|---|---|---|
| Hexane | 285 | 12,000 | 350 |
| Acetonitrile | 290 | 12,500 | 365 |
| Methanol | 292 | 12,300 | 370 |
X-ray Crystallography for Solid-State Molecular and Supramolecular Architectures
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. Furthermore, it elucidates the supramolecular assembly, showing how individual molecules pack together in the crystal lattice through various intermolecular interactions such as hydrogen bonds, π–π stacking, or van der Waals forces. mdpi.com
While a crystal structure for this compound has not been reported in the crystallographic databases, analysis of related structures provides insight into the expected features. For instance, the crystal structure of other thiophene-cyano derivatives reveals how molecules can be linked through C—H⋯N or C—H⋯O hydrogen bonds. nih.gov The packing in substituted thiophenes is often driven by the optimization of C-H···S interactions and π–π stacking of the aromatic rings, leading to arrangements like herringbone or lamellar patterns. tandfonline.comresearchgate.net
A crystallographic study of this compound would precisely define the planarity of the thiophene ring and the geometry of the sulfonyl and nitrile groups. It would also reveal the torsion angles between the thiophene ring and its substituents, which is crucial for understanding the degree of electronic communication between them.
Table 2: Illustrative Crystallographic Data for a Substituted Thiophene Derivative This table presents example data typical for a small organic molecule to illustrate the format, as experimental data for this compound is not available.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 8.51 |
| b (Å) | 10.23 |
| c (Å) | 12.45 |
| β (°) | 98.5 |
| Volume (Å3) | 1071.2 |
| Z | 4 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Purity and Conformation
Chiroptical spectroscopy techniques, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are exclusively used to study chiral molecules—molecules that are non-superimposable on their mirror images. These methods measure the differential absorption of left- and right-circularly polarized light.
The molecular structure of this compound lacks a stereocenter (a chiral center) and does not possess any other elements of chirality, such as axial or planar chirality. The molecule is superimposable on its mirror image, and it is therefore classified as achiral .
Because this compound is achiral, it does not exhibit a differential interaction with circularly polarized light. Consequently, it will not produce an ECD or VCD spectrum in an achiral solvent. These techniques are not applicable for determining its stereochemical purity (as it exists as a single, achiral structure) or conformation in the same way they are for chiral compounds. Chiroptical signals could only be induced if the molecule were placed in a chiral environment, such as a chiral solvent or host structure, which would be an extrinsic effect.
Computational and Theoretical Chemistry Studies of 4 Methanesulfonylthiophene 3 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-methanesulfonylthiophene-3-carbonitrile, which is characterized by a thiophene (B33073) ring substituted with an electron-withdrawing sulfonyl group and a nitrile group. These calculations provide insights into electron distribution, bond strengths, and molecular orbital energies.
Density Functional Theory (DFT) Applications for Ground State Properties
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for determining the ground-state properties of organic molecules. For this compound, DFT calculations, typically using functionals like B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry. researchgate.net This would yield precise information on bond lengths, bond angles, and dihedral angles, revealing the three-dimensional structure of the molecule.
A crucial aspect of DFT studies is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. mdpi.com For this compound, the electron-withdrawing nature of the sulfonyl and nitrile groups would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted thiophene.
Note: These are estimated values based on general chemical principles and data for similar molecules. Actual values would require specific calculations.
Ab Initio and Post-Hartree-Fock Methods for Excited States and Reactivity
While DFT is excellent for ground-state properties, more sophisticated ab initio and post-Hartree-Fock methods are often employed for studying excited states and complex reactivity phenomena. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding, can provide more accurate energies and descriptions of electron correlation.
For this compound, these methods could be used to investigate the molecule's behavior upon electronic excitation, which is relevant for understanding its photophysical properties. Time-Dependent DFT (TD-DFT) is a common approach for calculating the energies of electronic transitions, which can then be correlated with experimental UV-Vis spectra.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility and intermolecular interactions of molecules over time. researchgate.net For this compound, while the thiophene ring is largely planar, the methanesulfonyl group has rotational degrees of freedom around the C-S bond.
An MD simulation would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules like water or an organic solvent) and calculating the forces on each atom at very small time steps. By integrating Newton's equations of motion, the trajectory of each atom can be followed, providing a dynamic picture of the molecule's behavior.
These simulations can reveal the preferred conformations of the methanesulfonyl group and the energy barriers between different rotational isomers. Furthermore, by simulating multiple molecules, one can study how they interact with each other and with solvent molecules. This is crucial for understanding properties like solubility and how the molecule might pack in a solid state. Analysis of the radial distribution functions from an MD simulation can provide detailed information about the structure of the surrounding solvent and the nature of solute-solvent interactions.
Reaction Mechanism Pathways and Transition State Calculations
Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, one could investigate various potential reactions, such as nucleophilic substitution on the thiophene ring or reactions involving the nitrile or sulfonyl groups.
Computational chemists can map out the potential energy surface for a proposed reaction. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. nih.govresearchgate.net Transition state theory, combined with quantum chemical calculations (often DFT), allows for the calculation of the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to proceed.
By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. For instance, in a study of the formation of related 2-amino-4,5-dihydrothiophene-3-carbonitriles, DFT calculations were used to evaluate different potential pathways, identifying the transition states and intermediates to establish the most favorable reaction mechanism. nih.gov Similar approaches could be applied to understand the reactivity of this compound.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra or for identifying the compound.
Vibrational Spectroscopy: DFT calculations can be used to compute the vibrational frequencies of a molecule. These theoretical frequencies correspond to the stretching and bending modes of the chemical bonds and can be correlated with experimental Infrared (IR) and Raman spectra. The calculated spectrum can help in the assignment of the experimentally observed vibrational bands.
NMR Spectroscopy: The chemical shifts of NMR-active nuclei (e.g., 1H, 13C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to aid in structure elucidation and assignment of resonances.
By comparing the predicted spectra with experimental data, the accuracy of the computational model can be validated, providing confidence in the other calculated properties of the molecule.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Chemical Space Exploration
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical models that relate the chemical structure of a series of compounds to their properties (QSPR) or activities (QSAR). nih.gov While no specific QSAR/QSPR studies on this compound were found, this methodology could be applied to explore its chemical space.
To build a QSPR model for a series of analogs of this compound, one would first need a dataset of these compounds with experimentally measured properties of interest (e.g., solubility, melting point, or a specific chemical reactivity parameter). For each compound, a set of numerical descriptors would be calculated. These descriptors can be derived from the 2D or 3D structure of the molecule and can encode information about its topology, geometry, and electronic properties.
Examples of descriptors include:
Constitutional descriptors: Molecular weight, number of atoms, number of rings.
Topological descriptors: Indices that describe the connectivity of the atoms.
Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, partial charges on atoms.
Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical equation is developed that links the descriptors to the observed property. A statistically significant QSAR/QSPR model can then be used to predict the properties of new, as-yet-unsynthesized analogs of this compound. nih.gov This allows for the virtual screening of large numbers of compounds to identify those with desired properties, thereby guiding synthetic efforts. For example, QSAR models have been successfully developed for other heterocyclic nitrile compounds to predict their biological activities. nih.gov
Molecular Docking and Protein-Ligand Interaction Studies of this compound
Computational studies, particularly molecular docking and protein-ligand interaction analyses, have been instrumental in elucidating the potential binding modes of this compound and related analogs within the active sites of various protein targets. These theoretical investigations offer critical structural insights into the molecular interactions that govern the affinity and specificity of this class of compounds, guiding further structural modifications for enhanced inhibitory potential. A notable example of such computational analysis involves the study of thiophene-3-carbonitrile derivatives as inhibitors of the MurF enzyme, a crucial component in the bacterial cell wall biosynthesis pathway. nih.gov
Molecular docking simulations with the MurF enzyme have revealed a consistent binding pattern for thiophene-3-carbonitrile derivatives. These studies indicate that the thiophene-3-carbonitrile scaffold effectively orients the substituent groups into specific sub-pockets of the enzyme's active site. The methanesulfonyl group at the 4-position of the thiophene ring is predicted to play a significant role in establishing favorable interactions, potentially through hydrogen bonding or electrostatic interactions with key amino acid residues. Similarly, the carbonitrile group at the 3-position is often observed to engage in interactions with the protein backbone or side chains, further anchoring the ligand within the binding pocket. nih.gov
The primary driving forces for the binding of these ligands, as suggested by computational free energy calculations, are van der Waals forces and non-polar solvation energy. nih.gov This highlights the importance of shape complementarity between the ligand and the hydrophobic regions of the protein's active site.
Detailed analysis of the docked poses provides a granular view of the specific interactions. The following table summarizes the key predicted interactions for thiophene-3-carbonitrile derivatives within the MurF active site, which are likely to be relevant for this compound.
| Interaction Type | Interacting Group on Ligand | Potential Interacting Residues in MurF |
| Hydrogen Bonding | Methanesulfonyl Oxygen | Backbone NH or side chain hydroxyl/amine groups |
| Hydrogen Bonding | Carbonitrile Nitrogen | Backbone NH or side chain hydroxyl/amine groups |
| Hydrophobic Interactions | Thiophene Ring | Aliphatic and aromatic amino acid side chains |
| van der Waals Contacts | Entire Ligand | Various residues within the binding pocket |
These computational models provide a structural rationale for the observed activities of thiophene-3-carbonitrile derivatives and serve as a valuable tool for the design of novel analogs with improved binding affinities. The insights gained from these in silico studies are foundational for understanding the structure-activity relationships of this chemical series.
Advanced Applications and Research Horizons for 4 Methanesulfonylthiophene 3 Carbonitrile Derivatives
Role as Ligands and Catalysts in Organic Transformations
The presence of sulfur and nitrogen atoms, along with the electronically modified thiophene (B33073) ring, makes derivatives of 4-methanesulfonylthiophene-3-carbonitrile intriguing scaffolds for the development of novel ligands and catalysts.
Design of Ligands for Metal-Catalyzed Reactions
Derivatives of this compound can be envisioned as versatile ligands in metal-catalyzed reactions. The sulfur atom of the thiophene ring and the nitrogen atom of the nitrile group can act as coordination sites for transition metals. The electronic properties of these ligands can be finely tuned by modifying the substituents on the thiophene ring, thereby influencing the catalytic activity and selectivity of the metal center. For instance, thiophene-based ligands have been successfully employed to stabilize metal nanocrystals, enhancing their photoluminescence and stability. frontiersin.org This suggests that appropriately designed derivatives of this compound could serve as effective ligands in catalysis.
Moreover, the principles of ligand design in cross-coupling reactions, such as Suzuki and Stille couplings, often rely on heteroaromatic structures to modulate the electronic and steric environment of the metal catalyst. nih.gov Thiophene-containing ligands have been explored in this context, and the strong electron-withdrawing nature of the methanesulfonyl and nitrile groups in this compound derivatives could lead to ligands with unique electronic properties, potentially enhancing catalytic efficiency or enabling novel transformations.
Development of Organocatalysts and Biocatalysts
The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, presents significant opportunities for derivatives of this compound. Thiophene-based structures have been utilized in the organocatalyst-promoted synthesis of optically active polysubstituted thiophenes. researchgate.net The functional groups on the this compound scaffold could be modified to incorporate catalytically active moieties, such as acidic or basic sites, or hydrogen-bonding donors and acceptors.
The design of such organocatalysts could be inspired by the vast body of research on asymmetric catalysis. The rigid thiophene backbone can provide a well-defined stereochemical environment, which is crucial for achieving high enantioselectivity in catalytic transformations.
Applications in Homogeneous and Heterogeneous Catalysis
Derivatives of this compound hold promise for applications in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, soluble molecular catalysts derived from this scaffold could be employed for a variety of organic transformations. The tunability of their electronic and steric properties would be a key advantage in optimizing catalytic performance.
For heterogeneous catalysis, these derivatives could be incorporated into solid supports, such as polymers or inorganic materials. For example, thiophene-functionalized metal-organic frameworks (MOFs) have been developed as heterogeneous catalysts for CO2 conversion. acs.org The nitrile and sulfonyl groups of this compound could serve as anchoring points for immobilization or as active sites within the porous framework of a heterogeneous catalyst. Furthermore, thiophene-based precursors have been used to synthesize carbon catalysts with specific sulfur functional groups for applications like H2O2 electrosynthesis. acs.org
Integration into Advanced Materials Science
The distinct electronic and structural features of this compound derivatives make them attractive building blocks for the creation of advanced functional materials, particularly in the realm of organic electronics.
Precursors for Functional Polymers and Organic Electronics
Thiophene-based polymers are a cornerstone of organic electronics due to their excellent semiconducting properties. nih.govresearchgate.net The polymerization of appropriately functionalized monomers derived from this compound could lead to novel conjugated polymers with tailored electronic characteristics. The electron-withdrawing methanesulfonyl and nitrile groups would lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the resulting polymers. This is a crucial strategy for improving the stability and performance of organic electronic devices. cmu.edu
The synthesis of such functional polymers could be achieved through various polymerization techniques, including Stille and Suzuki cross-coupling reactions, which are widely used for the preparation of conjugated polymers. nih.gov The resulting materials could find applications in a range of organic electronic devices.
| Potential Polymer Application | Rationale | Relevant Thiophene Derivative Properties |
| Organic Field-Effect Transistors (OFETs) | The polymer's semiconducting nature allows it to act as the active layer for charge transport. | Tunable HOMO/LUMO levels, potential for ordered packing. nih.govresearchgate.net |
| Organic Photovoltaics (OPVs) | The polymer can function as either the electron donor or acceptor material in the active layer of a solar cell. | Strong light absorption, appropriate energy level alignment with other materials. mdpi.com |
| Organic Light-Emitting Diodes (OLEDs) | The polymer can be used as an emissive layer or as a charge-transporting layer. | High photoluminescence quantum yield, good charge carrier mobility. beilstein-journals.orgmdpi.com |
Components in Organic Semiconductors and Optoelectronic Devices
Beyond their use in polymers, small molecule derivatives of this compound could also serve as active components in organic semiconductors and optoelectronic devices. nih.gov Thiophene-based small molecules are known to exhibit excellent charge transport properties and are used in high-performance OFETs. nih.gov
The rigid and planar structure of the thiophene ring, combined with the strong dipole moments induced by the methanesulfonyl and nitrile groups, could promote favorable intermolecular interactions and solid-state packing, which are critical for efficient charge transport. The ability to tune the electronic properties through chemical modification would allow for the rational design of materials with specific functions in optoelectronic devices. mdpi.com For instance, the introduction of different functional groups could alter the absorption and emission properties, making these derivatives suitable for applications in OLEDs or as organic photodetectors. beilstein-journals.org
| Device Type | Potential Role of the Derivative | Key Material Property |
| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | High charge carrier mobility, good environmental stability. nih.gov |
| Organic Solar Cells (OSCs) | Donor or acceptor material in the bulk heterojunction | Broad absorption spectrum, suitable HOMO/LUMO energy levels. mdpi.com |
| Organic Light-Emitting Diodes (OLEDs) | Emissive material or host material in the emissive layer | High fluorescence quantum yield, appropriate energy levels for charge injection. beilstein-journals.org |
| Organic Photodetectors (OPDs) | Photosensitive material | Strong absorption in the desired spectral range, efficient charge generation. |
Building Blocks for Supramolecular Structures and Self-Assembled Materials
Thiophene derivatives are fundamental building blocks in the construction of supramolecular structures and self-assembled materials due to their distinct electronic and structural characteristics. The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, provides a rigid and planar scaffold that can be readily functionalized. thieme-connect.comderpharmachemica.com The presence of electron-withdrawing groups, such as the methanesulfonyl and carbonitrile moieties found in this compound derivatives, can significantly influence the intermolecular interactions that govern self-assembly processes.
The interplay of π-π stacking, hydrogen bonding, and dipole-dipole interactions in functionalized thiophenes allows for the formation of well-ordered two- and three-dimensional architectures. acs.orgfigshare.comacs.org For instance, studies on isomeric monofunctionalized thiophenes have demonstrated that the position of substituents on the thiophene ring can direct the packing of molecules, leading to distinct self-assembled patterns. figshare.comnih.gov Altering the attachment point of an amide linkage from the 2- to the 3-position, for example, can induce a shift from a head-to-tail to a head-to-head packing arrangement. figshare.comnih.gov This highlights the potential for precise control over the supramolecular organization of thiophene-based materials through targeted chemical design.
The resulting supramolecular assemblies of thiophene derivatives exhibit unique optoelectronic properties, making them promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.orgnumberanalytics.com The ability to tune the self-assembly of these molecules opens up avenues for creating novel materials with tailored functions. frontiersin.org
| Interaction Type | Description | Influence on Self-Assembly |
|---|---|---|
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Promotes the formation of columnar or lamellar structures. |
| Hydrogen Bonding | A specialized type of dipole-dipole interaction between a hydrogen atom and an electronegative atom. | Provides directionality and strength to the assembled structure. |
| Dipole-Dipole Interactions | Attractive or repulsive forces between polar molecules. | Influences the orientation and packing of molecules within the assembly. |
Synthetic Intermediates in the Construction of Complex Organic Molecules
Thiophene derivatives serve as versatile synthetic intermediates in the construction of complex organic molecules, including natural product analogues and agrochemicals. rroij.combenthamdirect.com The reactivity of the thiophene ring allows for a variety of chemical transformations, making it a valuable scaffold in organic synthesis. numberanalytics.com
For example, thiophene-containing fragments can be introduced and subsequently elaborated to form fused ring systems or serve as precursors to other functional groups. The synthesis of various bioactive compounds has demonstrated the utility of thiophene intermediates in achieving molecular complexity and diversity. researchgate.net
Thiophene derivatives are also crucial intermediates in the development of agrochemicals. rroij.comwikipedia.org Several commercial fungicides and insecticides contain a thiophene ring, highlighting the importance of this heterocycle in modern agriculture. nih.govresearchgate.net The synthesis of these agrochemicals often relies on the availability of functionalized thiophene building blocks.
For instance, halogenated 2-thiophenecarboxylic acid derivatives serve as key precursors for a new class of 1,2,4-triazole (B32235) insecticides. beilstein-journals.org The development of efficient synthetic routes to these thiophene intermediates is therefore a critical aspect of agrochemical research and development. beilstein-journals.org The unique substitution pattern of this compound derivatives could potentially be exploited to create novel agrochemical scaffolds with improved efficacy and selectivity. The design and synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives have led to the discovery of promising fungicide candidates. nih.gov
Strategic Development in Pre-clinical Lead Compound Optimization
In the realm of drug discovery, thiophene-containing compounds are considered privileged structures due to their wide range of biological activities. nih.govrsc.org Derivatives of this compound, with their specific functional groups, offer a platform for strategic lead compound optimization. This process involves iterative chemical modifications to enhance a compound's potency, selectivity, and pharmacokinetic properties.
The thiophene scaffold allows for systematic structural modifications to improve the interaction of a lead compound with its biological target. The methanesulfonyl group, a strong electron-withdrawing group, can influence the electronic distribution within the molecule and participate in hydrogen bonding interactions with a protein's active site. The carbonitrile group can also engage in various non-covalent interactions and serves as a key functional handle for further chemical elaboration.
Medicinal chemists can systematically modify the substituents on the thiophene ring to probe the structure-activity relationship (SAR) and optimize the compound's pharmacological profile. rsc.org This can involve altering the nature of the sulfonyl group, replacing the nitrile with other functional groups, or introducing additional substituents at other positions on the thiophene ring. Such modifications can lead to compounds with enhanced potency and selectivity for their intended biological target. numberanalytics.com
Understanding how a drug candidate interacts with its target protein at the molecular level is crucial for rational drug design. Thiophene derivatives have been the subject of numerous studies aimed at elucidating their binding mechanisms. Techniques such as X-ray crystallography and computational modeling are employed to visualize and analyze the interactions between the thiophene-containing ligand and the protein's binding pocket.
These studies can reveal the specific amino acid residues that interact with the thiophene ring, the sulfonyl group, and the nitrile moiety. This information is invaluable for designing next-generation compounds with improved binding affinity and specificity. The planarity of the thiophene ring often facilitates its insertion into hydrophobic pockets within a protein, while the functional groups provide key interactions that determine the binding orientation and strength. nih.gov
| Functional Group | Potential Interactions | Impact on Drug Design |
|---|---|---|
| Thiophene Ring | π-π stacking, hydrophobic interactions | Provides a rigid scaffold and can occupy hydrophobic pockets. |
| Methanesulfonyl Group | Hydrogen bonding, dipole-dipole interactions | Can act as a hydrogen bond acceptor and influence electronic properties. |
| Carbonitrile Group | Dipole-dipole interactions, hydrogen bonding | Can engage in polar interactions and serve as a synthetic handle. |
Optimization of Physicochemical Properties for Advanced Material Integration
The integration of this compound derivatives into advanced materials necessitates a meticulous optimization of their physicochemical properties. The inherent characteristics of the thiophene ring, combined with the strong electron-withdrawing nature of the methanesulfonyl and carbonitrile groups, provide a versatile platform for tuning properties such as solubility, thermal stability, and electronic characteristics. These properties are paramount for the performance and processability of materials in applications ranging from organic electronics to functional polymers.
Solubility
The solubility of this compound derivatives is a critical factor for their application in solution-processable fabrication techniques, which are common in the manufacturing of organic electronic devices. The parent molecule, due to its polarity and potential for intermolecular interactions, may exhibit limited solubility in common organic solvents. To enhance solubility, various synthetic strategies can be employed, primarily focusing on the introduction of specific functional groups.
One common approach is the incorporation of alkyl or alkoxy chains onto the thiophene backbone or as part of larger substituent groups. The length and branching of these aliphatic chains can disrupt intermolecular packing and increase the entropy of mixing, thereby improving solubility. For instance, the introduction of hexyl or octyl chains has been shown to significantly enhance the solubility of similar thiophene-based compounds.
Another strategy involves the use of solubilizing groups that can engage in specific solvent-solute interactions. The choice of the solubilizing group is often dictated by the target solvent system. The impact of different substituents on the solubility of thiophene derivatives is a subject of ongoing research, with a focus on achieving a balance between enhanced solubility and the preservation of desirable electronic properties.
Table 1: Effect of Substituents on the Solubility of Thiophene Derivatives
| Substituent Group | General Effect on Solubility | Rationale |
|---|---|---|
| Long Alkyl Chains (e.g., -C6H13, -C8H17) | Increases solubility in non-polar organic solvents | Disrupts π-π stacking, increases steric hindrance |
| Branched Alkyl Chains (e.g., 2-ethylhexyl) | Significantly increases solubility | Enhances the disruptive effect on intermolecular packing |
| Alkoxy Chains (e.g., -OC6H13) | Improves solubility, can also influence electronic properties | Similar to alkyl chains, with potential for electronic tuning |
| Glycol Ethers | Can enhance solubility in more polar organic solvents | Introduces polar ether linkages |
Thermal Stability
Thermogravimetric analysis (TGA) is a standard technique used to evaluate the thermal stability of these compounds. The decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, is a key parameter. Research on related thiophene derivatives has shown that strategic molecular design can lead to materials with high decomposition temperatures, often exceeding 300°C.
Factors that can enhance thermal stability include:
Molecular Weight and Rigidity: Increasing the molecular weight and incorporating rigid, planar structures can lead to stronger intermolecular forces and higher thermal stability.
Cross-linking: Introducing polymerizable groups can allow for the formation of cross-linked networks, which significantly enhances thermal and mechanical stability.
Aromatic Stacking: The presence of aromatic rings can promote π-π stacking, which can contribute to thermal stability, although this needs to be balanced with solubility requirements.
Table 2: Thermal Properties of Functionalized Thiophene Polymers
| Polymer Backbone | Pendant Functional Groups | Decomposition Temperature (Td, °C) | Glass Transition Temperature (Tg, °C) |
|---|---|---|---|
| Polythiophene | Thiophene-bearing 2-oxazolines | > 250 | 50 - 100 |
| Poly(arylene ether nitrile) | Pendant carboxyl groups | Side chain: 350-480, Main chain: 480-650 | - |
| Polysulfides | Functionalized cardanol (B1251761) crosslinkers | Varies with functional group | - |
Electronic Properties
The electronic properties of this compound derivatives are of central importance for their use in semiconductor devices. The combination of the electron-rich thiophene ring with the potent electron-withdrawing methanesulfonyl and nitrile groups creates a system with a low-lying Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This intrinsic electronic structure can be further fine-tuned through chemical modification.
Theoretical studies, such as those employing Density Functional Theory (DFT), have shown that the introduction of electron-withdrawing groups to a thiophene ring lowers the HOMO energy level. researchgate.net This can be advantageous in applications like organic field-effect transistors (OFETs) where a lower HOMO level can improve ambient stability by making the material less susceptible to oxidation.
The optical and electronic properties can be tuned over a broad range by substituting the thiophene ring with various π-conjugated electron-rich and electron-poor fragments. This allows for precise control over the absorption and emission spectra, as well as the energy levels of the frontier molecular orbitals. For instance, the synthesis of thiophene/phenylene co-oligomers with different substituents has been shown to alter their optoelectronic characteristics, impacting their performance in lasing applications.
Systematic investigations into structure-property relationships are crucial for the rational design of new materials. By understanding how different functional groups and structural modifications influence the electronic properties, researchers can tailor molecules for specific applications, optimizing performance in devices such as organic solar cells, OFETs, and light-emitting diodes.
Future Directions and Emerging Research Avenues
Exploitation of 4-Methanesulfonylthiophene-3-carbonitrile in Sustainable Chemistry
The principles of sustainable or "green" chemistry focus on designing chemical processes that minimize the use and generation of hazardous substances. The structural attributes of this compound suggest its potential as a valuable building block in this field. Future research could investigate its use in reactions that employ greener solvents, such as water or ionic liquids, and explore its role in catalyst development. The electron-rich nature of the thiophene (B33073) ring, modulated by its substituents, could be harnessed for efficient, atom-economical transformations. nih.gov
Potential research avenues include:
Development of Novel Catalytic Systems: Investigating the ability of the compound to act as a ligand for transition metal catalysts, potentially leading to new, more efficient catalysts for cross-coupling reactions.
Green Synthesis Routes: Designing synthetic pathways to this compound and its derivatives that utilize renewable starting materials and energy-efficient reaction conditions, such as microwave-assisted synthesis. nih.gov
Biodegradable Materials: Exploring the incorporation of the thiophene moiety into polymer backbones, leveraging the known properties of thiophene-based materials to create more sustainable and potentially biodegradable electronic materials. nih.gov
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design-make-test-analyze cycle. nih.gov For a molecule like this compound, where extensive experimental data is not yet available, AI and ML can be particularly powerful predictive tools.
Future applications in this domain could include:
Predictive Modeling: Employing ML algorithms to predict the physicochemical properties, reactivity, and potential biological activity of this compound and a virtual library of its derivatives. researchgate.netai-dd.eu This can help prioritize synthetic targets with the highest probability of success.
Synthesis Planning: Using retrosynthesis software, powered by AI, to identify the most efficient and cost-effective synthetic routes to the target molecule and its analogues. drugtargetreview.com
Reaction Optimization: Implementing ML models, such as Bayesian optimization, to rapidly identify the optimal conditions (e.g., solvent, temperature, catalyst) for reactions involving this compound, reducing experimental workload and resource consumption. nih.govibm.com
| AI/ML Application Area | Potential Impact on this compound Research |
| Property Prediction | Forecasts of solubility, toxicity, and electronic properties to guide applications. aitenea.com |
| Reaction Outcome Prediction | Estimation of reaction yields and identification of potential byproducts. researchgate.net |
| De Novo Drug Design | Generation of novel molecular structures based on the thiophene scaffold for specific biological targets. nih.gov |
| Synthetic Route Planning | Automated design of multi-step syntheses from commercially available starting materials. drugtargetreview.com |
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The specific arrangement of functional groups in this compound—a π-excessive thiophene ring activated by both a strongly electron-withdrawing sulfone and a nitrile group—suggests a rich and potentially unique reactivity profile. Future research will likely focus on uncovering novel chemical transformations that are not readily achievable with other thiophene derivatives.
Key areas for exploration include:
Functionalization of the Thiophene Ring: Investigating electrophilic and nucleophilic aromatic substitution reactions to understand how the methanesulfonyl and nitrile groups direct incoming reagents to specific positions on the thiophene ring.
Transformations of the Nitrile Group: Utilizing the nitrile as a versatile chemical handle for conversion into other functional groups such as amines, amides, carboxylic acids, or tetrazoles, thereby creating a diverse library of new compounds.
Photocatalysis and Electrochemistry: Exploring the electrochemical properties and photochemical reactivity of the compound, given that thiophene derivatives are known to be active in these areas, potentially leading to new methods for C-H functionalization or ring-forming reactions. nih.gov
Development of High-Throughput Screening Methodologies for Chemical Libraries
High-throughput screening (HTS) allows for the rapid testing of thousands of compounds to identify those with desired activity. sigmaaldrich.com As synthetic methods for producing derivatives of this compound become established, HTS will be crucial for unlocking their therapeutic or materials science potential.
Future directions in this area involve:
Library Synthesis: Developing parallel synthesis techniques to efficiently create a large and diverse library of compounds based on the this compound scaffold.
Assay Development: Designing and validating robust HTS assays to screen this library for specific biological activities, such as enzyme inhibition or receptor binding. Research on other thiophene-3-carbonitriles has identified inhibitors of enzymes like MurF, suggesting a promising starting point. nih.gov
Antibacterial Discovery: Given that novel thiophene-based compounds have been identified as potential antibacterial agents through HTS, screening libraries derived from this compound against panels of pathogenic bacteria is a logical next step. nih.gov
Interdisciplinary Research Bridging Organic Chemistry with Materials Science and Theoretical Chemistry
The most significant breakthroughs involving this compound are likely to emerge from interdisciplinary collaborations. The properties inherent to the thiophene ring system make it a prime candidate for applications beyond traditional organic chemistry. bohrium.comresearchgate.net
Promising interdisciplinary avenues include:
Materials Science: Investigating the use of the compound and its polymeric derivatives in organic electronics. The combination of the conductive thiophene core with the polar sulfone and nitrile groups could lead to materials with interesting properties for organic thin-film transistors (OTFTs), organic photovoltaics (OPVs), or sensors. nih.govmdpi.com
Theoretical Chemistry: Applying computational methods like Density Functional Theory (DFT) to model the electronic structure, spectral properties, and reactivity of this compound. nih.gov Such studies can provide fundamental insights that guide experimental work and explain observed properties.
Medicinal Chemistry: The thiophene nucleus is a well-established "privileged pharmacophore" found in numerous FDA-approved drugs. nih.govrsc.org Interdisciplinary research combining synthesis, computational modeling, and biological screening could lead to the discovery of new therapeutic agents based on this scaffold.
| Interdisciplinary Field | Potential Research Focus for this compound |
| Materials Science | Synthesis of novel conjugated polymers for organic solar cells and sensors. bohrium.commdpi.com |
| Theoretical Chemistry | DFT calculations to predict reactivity and guide synthetic efforts. nih.govresearchgate.net |
| Medicinal Chemistry | Design and synthesis of derivatives as potential kinase or enzyme inhibitors. nih.govnih.gov |
Q & A
Basic: What synthetic methodologies are commonly employed for 4-methanesulfonylthiophene-3-carbonitrile, and how can reaction conditions influence yield?
The synthesis of this compound typically involves multi-step routes, including:
- Thiophene core formation : The Gewald reaction is widely used to construct the thiophene ring. For example, 2-amino-4-phenylthiophene-3-carbonitrile was synthesized via condensation of α-methylene carbonyl compounds with sulfur and nitriles in THF using sodium bicarbonate as a base .
- Sulfonylation : Introducing the methanesulfonyl group may involve reacting a thiophene precursor with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to promote nucleophilic substitution. Similar sulfonylation steps are noted in chlorosulfonyl derivatives, where reaction efficiency depends on solvent polarity and temperature .
Key considerations : Optimize reaction time, temperature (35–60°C), and stoichiometry of sulfonating agents to avoid over-sulfonation or hydrolysis by-products.
Advanced: How can computational modeling aid in predicting reaction pathways for this compound synthesis?
- Predictive sulfonylation : Molecular docking or DFT calculations may assess the reactivity of the thiophene ring’s C-4 position toward sulfonyl electrophiles, guiding reagent selection (e.g., methanesulfonyl chloride vs. alternative sulfonating agents) .
- By-product mitigation : Computational studies can model side reactions (e.g., ring oxidation) and propose conditions (e.g., inert atmospheres, low temperatures) to suppress them .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy :
- ¹H NMR : Look for aromatic proton signals (δ 6.8–7.5 ppm for thiophene) and methanesulfonyl methyl group (δ ~3.1 ppm, singlet).
- ¹³C NMR : Carbonitrile carbon appears at δ ~115 ppm; sulfonyl sulfur deshields adjacent carbons, shifting them downfield .
- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and sulfonyl (S=O stretches ~1350 and 1150 cm⁻¹) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonyl group .
Advanced: How should researchers address discrepancies in biological activity data for this compound across assays?
Contradictions in IC₅₀ values or receptor binding affinities may arise from:
- Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffers), or protein concentrations can alter compound solubility and stability. For example, sulfonamides may hydrolyze under acidic conditions, reducing apparent activity .
- Target specificity : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target engagement. Cross-validate with structural analogs to identify off-target effects .
- Data normalization : Apply statistical models (e.g., Z-factor) to account for assay variability and outliers .
Basic: What are the stability considerations for this compound during storage?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the sulfonyl group. Avoid repeated freeze-thaw cycles .
- Light sensitivity : Protect from UV exposure, as nitrile and sulfonyl groups may degrade under prolonged light .
- Solvent compatibility : Dissolve in anhydrous DMSO or acetonitrile to minimize water-induced decomposition .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound for kinase inhibition?
- Functional group modifications :
- Bioisosteric replacements : Substitute the carbonitrile with a carboxylate to mimic ATP’s phosphate group, potentially improving selectivity .
- Crystallographic validation : Co-crystallize derivatives with target kinases (e.g., EGFR) to map binding modes and guide rational design .
Basic: What safety precautions are recommended when handling this compound?
- Toxicity : Assume acute toxicity based on structural analogs (e.g., nitriles releasing cyanide). Use fume hoods and PPE (gloves, lab coats) .
- Waste disposal : Neutralize with alkaline peroxide solutions to degrade nitrile groups before disposal .
Advanced: How can researchers resolve synthetic bottlenecks in scaling up this compound production?
- Flow chemistry : Continuous flow systems improve heat transfer during exothermic sulfonylation steps, reducing side reactions .
- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/C) for hydrogenation steps to enhance regioselectivity and yield .
- Process analytics : Implement in-line FTIR or HPLC monitoring to detect intermediates and adjust conditions in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
